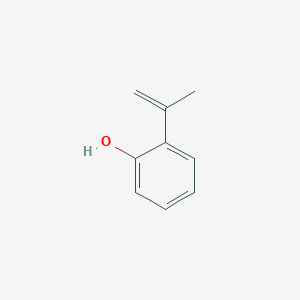

2-isopropenylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQYBSRMWWRFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461513 | |

| Record name | 2-hydroxy-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10277-93-7 | |

| Record name | 2-hydroxy-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kinetic Isolation & Synthesis of 2-Isopropenylphenol

From Phenol-Acetone Condensation to BPA Cracking

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Ortho-Selectivity Challenge

The synthesis of 2-isopropenylphenol (2-IPP) from phenol and acetone presents a classic problem in electrophilic aromatic substitution: the battle between kinetic and thermodynamic control. While the direct condensation of phenol and acetone is the standard industrial route to Bisphenol A (BPA) (a para,para' double condensation product), stopping the reaction at the mono-alkylated ortho-olefin stage requires precise manipulation of reaction kinetics or the reversal of thermodynamic equilibrium.

This guide details the two primary methodologies for accessing 2-IPP:

-

Direct Ortho-Alkylation: Utilizing specialized Lewis acid catalysts and high acetone ratios to favor the kinetic ortho-attack.

-

Thermodynamic Reversal (BPA Cracking): The thermal decomposition of Bisphenol A (specifically the o,p'-isomer), which is the most robust method for isolating high-purity 2-IPP in a laboratory setting.

Mechanistic Principles: Kinetic vs. Thermodynamic Control[1][2][3][4][5]

The reaction between phenol and acetone is acid-catalyzed.[1][2] The initial electrophilic attack by the acetone carbocation can occur at the ortho or para position.

-

Kinetic Pathway (Ortho): The oxygen of the phenol coordinates with the Lewis acid, directing the incoming electrophile to the ortho position. This forms the carbinol intermediate, which dehydrates to 2-IPP. This pathway is fast but reversible.

-

Thermodynamic Pathway (Para): The para position is sterically less hindered. The resulting p-carbinol or p-isopropenylphenol reacts rapidly with a second molecule of phenol to form BPA. This is the thermodynamic sink.

Mechanistic Pathway Diagram[3]

Figure 1: Reaction network showing the competition between direct synthesis (kinetic) and the thermodynamic sink (BPA). The green arrow indicates the cracking route.

Strategic Synthesis Routes

Route A: Direct Ortho-Alkylation (The Kinetic Method)

This method attempts to stop the reaction before BPA forms. It requires high acetone-to-phenol ratios to statistically favor mono-alkylation and specific catalysts.

-

Catalyst: Aluminum Phenolate (

) or Modified Aluminosilicates (Zeolites). -

Conditions: High pressure (20-30 atm), moderate temperature (150-180°C), excess acetone.

-

Selectivity: Can achieve ~70% ortho-selectivity, but separation from unreacted phenol is energy-intensive.

Route B: The BPA Cleavage Method (The Robust Method)

This is the preferred route for generating pure 2-IPP. It utilizes the reversibility of the Friedel-Crafts alkylation. By heating BPA (or the o,p'-BPA byproduct fraction) with a basic catalyst, the molecule "unzips" back into phenol and isopropenylphenol.

-

Concept:

-

Driving Force: Distillation.[2][4] Phenol and 2-IPP have lower boiling points than BPA. Removing them from the reactor shifts the equilibrium to the right (Le Chatelier's Principle).

Detailed Experimental Protocol: Thermal Cleavage of BPA

This protocol describes the isolation of 2-IPP via the thermal decomposition of o,p'-Bisphenol A (or crude BPA residues), which is the most reliable lab-scale method.

Reagents & Equipment

-

Precursor: o,p'-Bisphenol A (often available as "BPA bottoms" or synthesized via acid condensation).[2]

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Carbonate (

) (0.1 - 0.5 wt%). -

Stabilizer: p-tert-butylcatechol (TBC) or Hydroquinone (radical inhibitor).

-

Apparatus: Short-path distillation setup (Vigreux column), vacuum pump, oil bath capable of 250°C.

Step-by-Step Workflow

-

Catalyst Impregnation: Mix the BPA precursor with 0.2 wt% NaOH. If the precursor is solid, melt it at 160°C to ensure homogenous catalyst distribution.

-

Reactive Distillation (Cracking):

-

Load the mixture into the distillation flask.

-

Apply vacuum (10–20 mmHg). Crucial: High vacuum lowers the boiling point, preventing polymerization of the formed 2-IPP.

-

Heat the oil bath to 200–230°C .

-

The BPA will decompose. A mixture of phenol and isopropenylphenols will begin to distill over.[4][5]

-

-

Fractionation: The distillate is a mixture of Phenol, 2-IPP, and 4-IPP.

-

Fraction 1 (Phenol): Distills first (~80-90°C at 10 mmHg).

-

Fraction 2 (2-IPP): Distills second (~105-115°C at 10 mmHg).

-

Residue: 4-IPP and unreacted BPA remain in the pot longer due to higher boiling points/hydrogen bonding.

-

-

Stabilization (Critical):

-

IMMEDIATELY add 100 ppm of Hydroquinone or TBC to the receiving flask of Fraction 2.

-

Without inhibitor, 2-IPP will dimerize to solid cyclic dimers within hours at room temperature.

-

Experimental Data Summary

| Parameter | Value / Condition | Notes |

| Reaction Temp | 200°C - 240°C | Required for cleavage activation energy. |

| Pressure | 10 - 20 mmHg | Essential to remove product rapidly. |

| Catalyst Loading | 0.1 - 0.5 wt% NaOH | Basic catalysis favors the reverse Aldol-type mechanism. |

| Yield (2-IPP) | 30 - 45% | Depends on o,p'-isomer content of feed. |

| Boiling Point | ~225°C (Atm) / ~110°C (10 mmHg) | 2-IPP has a lower BP than 4-IPP due to intramolecular H-bonding. |

Purification & Characterization

Purification: If high purity (>98%) is required, the crude 2-IPP fraction must be redistilled under high vacuum using a spinning band column. Always maintain inhibitor levels.

Characterization:

-

1H NMR (CDCl3): Look for the olefinic protons.

- 5.10 (s, 1H, =CH2)

- 5.35 (s, 1H, =CH2)

- 2.10 (s, 3H, -CH3)

-

IR Spectroscopy:

-

~3400 cm⁻¹ (OH stretch)

-

~1630 cm⁻¹ (C=C stretch)

-

Applications in Drug Development

This compound is a versatile "masked" intermediate. The olefinic handle allows for:

-

Heterocycle Synthesis: Acid-catalyzed cyclization yields dihydrobenzofurans and chromans, scaffolds found in Vitamin E analogs and various kinase inhibitors.

-

Bio-based Polymers: Used as a monomer for modifying phenolic resins to increase thermal stability.

-

Protective Groups: The isopropenyl group can protect the phenol during specific oxidations.

References

-

Vertex AI Search. (2025). Synthesis of p-isopropenylphenol in high-temperature water. ResearchGate. Link

-

Google Patents. (2008). Process for producing bisphenol A (WO2008100165A1). Link

-

Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Org. Synth. 2017, 94, 66-76. Link

-

Vertex AI Search. (2025). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. ResearchGate. Link

-

Google Patents. (1997). Process for the production of phenol - EP 0752405 A2.[1] Link

Sources

Phytochemical Profiling and Isolation of 2-Isopropenylphenol: A Technical Guide

Part 1: Executive Summary & Chemical Identity[1]

The "Elusive" Phenol

2-Isopropenylphenol (2-IPP), also known as o-isopropenylphenol or 2-(prop-1-en-2-yl)phenol, is a reactive phenolic metabolite often overshadowed by its reduced analogue, 2-isopropylphenol (o-cumenol), and its structural isomers, thymol and carvacrol.[1] Unlike the stable alkyl phenols, 2-IPP possesses an unsaturated isopropenyl side chain at the ortho position, conferring unique reactivity (susceptibility to dimerization) and distinct biological properties.

While frequently detected as a trace component in essential oils, its status as a "true" natural product versus an isolation artifact (formed via dehydration of 2-(1-hydroxy-1-methylethyl)phenol) is a subject of critical technical distinction.[1] This guide provides the definitive framework for its identification, isolation, and differentiation from co-eluting isomers.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(prop-1-en-2-yl)phenol |

| Common Synonyms | o-Isopropenylphenol, 2-(1-methylethenyl)phenol |

| CAS Number | 4286-23-1 (Distinct from 2-isopropylphenol: 88-69-7) |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Key Characteristic | Readily undergoes acid-catalyzed dimerization to form flavan derivatives.[2][3] |

Part 2: Natural Occurrence & Chemotaxonomy[1]

Unlike ubiquitous terpenes, 2-IPP exhibits a highly specific distribution pattern.[1] It is rarely the dominant compound but serves as a crucial marker in specific resinous exudates and heartwood extracts.

Confirmed Botanical Sources

The presence of 2-IPP has been rigorously validated in the following species. Researchers should prioritize these sources for isolation.

| Family | Species | Plant Part | Context of Occurrence |

| Asteraceae | Haplopappus foliosus | Resinous Exudate | Found in the dichloromethane surface wash; associated with high antimicrobial activity.[1] |

| Asteraceae | Haplopappus uncinatus | Resinous Exudate | Minor component in the resin profile.[4] |

| Cupressaceae | Thujopsis dolabrata (Hiba) | Heartwood / Oil | Co-occurs with hinokitiol and 2-isopropylphenol; likely contributes to wood durability.[1] |

| Cannabaceae | Cannabis sativa | Essential Oil / Smoke | Detected as a minor constituent; potential degradation product of cannabinoids or terpenes. |

The "Artifact" Hypothesis

In many Lamiaceae species (e.g., Thymus, Origanum), 2-IPP is often absent in cold extracts but appears in steam distillates. This suggests it may be a thermal artifact derived from the dehydration of 2-(1-hydroxy-1-methylethyl)phenol .[1]

-

Implication for Researchers: When screening for 2-IPP, use cold solvent extraction (e.g., CH₂Cl₂ dip) rather than steam distillation to determine its true physiological presence.

Part 3: Biosynthetic Context & Metabolic Pathway[1]

The formation of 2-IPP is chemically linked to the metabolism of cumene (isopropylbenzene) derivatives. It represents a "desaturation" node in the pathway, potentially serving as a transient intermediate or a stress-response metabolite.

Pathway Visualization

The following diagram illustrates the metabolic relationship between the stable precursor (Cumene), the intermediate alcohol, and the reactive 2-IPP.

Figure 1: Proposed biosynthetic and degradative pathway of this compound. Note the critical dehydration step from the benzylic alcohol precursor.

Part 4: Analytical Methodologies & Isolation Protocols[1]

Extraction Strategy: Avoiding Artifacts

Objective: Isolate 2-IPP from Haplopappus foliosus without inducing thermal polymerization or dehydration of precursors.[1]

Protocol 1: Cold Surface Wash (Recommended) This method targets the resinous exudate where 2-IPP accumulates, minimizing extraction of cellular debris.

-

Plant Material: Harvest fresh aerial parts of Haplopappus foliosus. Do not dry at high temperatures.

-

Solvent System: Dichloromethane (CH₂Cl₂) (HPLC Grade).

-

Procedure:

-

Immerse fresh plant material in cold CH₂Cl₂ for 15–20 seconds .

-

Rationale: This short contact time extracts surface resins (exudates) where lipophilic phenols reside, avoiding chlorophyll and polar cellular contaminants.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 35°C . Warning: Higher temperatures promote dimerization.

-

Fractionation:

-

Redissolve residue in Pentane.

-

Perform Flash Chromatography (Silica Gel 60).

-

Mobile Phase: Pentane:CH₂Cl₂ gradient (100:0 to 0:100).

-

2-IPP typically elutes in early non-polar fractions due to the loss of the alcoholic -OH (compared to the diol precursor) and intramolecular H-bonding.[1]

-

Identification: GC-MS Parameters

Differentiation from carvacrol and thymol is critical as they have similar retention times.

-

Column: HP-5MS or DB-5 (5% phenyl-methylpolysiloxane).[1]

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 80°C (2 min) → 20°C/min → 320°C.

-

Mass Spectrum (EI, 70eV) Diagnostic Peaks:

-

Molecular Ion (M+): m/z 134 (Matches C₉H₁₀O).

-

Base Peak: Often m/z 119 ([M-CH₃]⁺).[1]

-

Distinction: Look for the vinyl proton signals in NMR if isolation is successful (δ 5.1–5.5 ppm).

-

Part 5: Biological Potential & Drug Development[1]

2-IPP is not merely a metabolic intermediate; its structural features suggest specific pharmacological utility.[1]

| Activity Domain | Mechanism of Action | Application in Drug Dev |

| Antimicrobial | Disruption of bacterial cell membranes via the phenolic -OH and lipophilic isopropenyl tail.[1] | Topical antibiotics; preservative systems. |

| Antioxidant | Radical scavenging (phenolic hydrogen donation). | Stabilization of lipid formulations; anti-aging cosmetics. |

| Polymer Precursor | The isopropenyl group allows for cationic polymerization. | Synthesis of bio-based antimicrobial polymers (e.g., polybenzoxazines). |

Part 6: Synthesis of Reference Standard

Since natural isolation yields are low, synthesizing a standard is essential for quantification.

Protocol 2: Dehydration of 2-(1-Hydroxy-1-methylethyl)phenol

-

Precursor: React Methyl Magnesium Bromide (Grignard) with 2'-Hydroxyacetophenone to yield 2-(1-hydroxy-1-methylethyl)phenol.

-

Dehydration:

-

Purification: Neutralize with NaHCO₃, wash, dry, and distill under vacuum.

-

Validation: Confirm structure via ¹H-NMR (Look for terminal alkene singlets).

References

-

Urzúa, A., et al. (2000). "Comparative chemical composition of the resinous exudates from Haplopappus foliosus and H. uncinatus." Zeitschrift für Naturforschung C, 55(7-8), 626-630.[1]

-

Ito, K., et al. (1980). "Components of the heartwood of Thujopsis dolabrata." Phytochemistry, 19(4), 579-581.[1]

-

Baker, W., et al. (1952). "Condensation products of phenols and ketones. Part VIII. Proof of the flavan structure of the dimerides of o-isopropenylphenol." Journal of the Chemical Society, 1443-1451.

-

Hunter, S. E., & Savage, P. E. (2008). "Synthesis of p-isopropenylphenol in high-temperature water." The Journal of Organic Chemistry, 73(5), 1768-1773. (Provided for mechanistic context of BPA cleavage yielding IPP).

-

PubChem. "2-Isopropylphenol (Compound Summary)." National Library of Medicine.

Sources

Technical Guide: 2-Isopropenylphenol Synthesis Mechanism & Kinetics

This guide details the synthesis, mechanism, and kinetics of 2-isopropenylphenol (2-IPP) , with a specific focus on its generation via the catalytic cleavage of 2,4'-Bisphenol A (o,p-BPA) and the dehydrogenation of 2-isopropylphenol .

Executive Summary

This compound (2-IPP) is a reactive phenolic monomer used as a precursor for specialized resins, antioxidants, and pharmaceutical intermediates. Unlike its para-isomer (4-IPP), which is the primary breakdown product of standard Bisphenol A (BPA), 2-IPP is typically generated from the cleavage of 2,4'-Bisphenol A (a common byproduct in BPA synthesis) or via the catalytic dehydrogenation of 2-isopropylphenol.

This guide provides a rigorous analysis of the Base-Catalyzed Cleavage Mechanism , the Kinetic Parameters governing the reaction, and a Self-Validating Experimental Protocol for isolation. Researchers must note that 2-IPP is thermodynamically unstable relative to its dimer; immediate stabilization or downstream reaction is required upon synthesis.

Chemical Context & The "Ortho" Challenge

The synthesis of 2-IPP is kinetically distinct from 4-IPP due to the Ortho-Effect . The proximity of the isopropenyl group to the phenolic hydroxyl creates steric hindrance and alters the electronic environment, influencing both the rate of formation and the stability of the monomer.

Key Synthetic Routes

-

Cleavage of 2,4'-Bisphenol A (Primary Route):

-

Source: 2,4'-BPA is a 3-5% impurity in industrial BPA production.

-

Reaction: Retro-condensation (cleavage) yields Phenol + 2-IPP (or 4-IPP, depending on which ring cleaves).

-

-

Dehydrogenation of 2-Isopropylphenol:

-

Catalyst: Iron oxide/Potassium or Pd-based catalysts at high temperature (

C). -

Selectivity: High, but energy-intensive.

-

Critical Instability: 2-IPP rapidly undergoes dimerization to form 2,4,4-trimethyl-4H-chroman or linear oligomers. This reaction is acid-catalyzed and thermally driven.

Mechanistic Pathways

The most kinetically relevant pathway for laboratory and pilot-scale synthesis is the Base-Catalyzed Cleavage of 2,4'-BPA . This reaction is reversible; therefore, the mechanism relies on shifting the equilibrium by removing the most volatile component (Phenol) or the most reactive component (2-IPP).

Mechanism: Base-Catalyzed Cleavage of 2,4'-BPA

The reaction proceeds via a Retro-Aldol type mechanism .

-

Deprotonation: The base (e.g., NaOH, KOH) deprotonates the more acidic phenolic hydroxyl group. In 2,4'-BPA, the para-hydroxyl is slightly more acidic, but deprotonation occurs at both sites in equilibrium.

-

Dianion Formation: At high pH, a dianion species forms.

-

C-C Bond Scission: The electron density from the phenoxide oxygen pushes into the ring, triggering the cleavage of the central

bond.-

Path A: Cleavage releases the para-ring as a phenoxide anion and leaves the ortho-ring as the isopropenyl species (2-IPP).

-

Path B: Cleavage releases the ortho-ring as a phenoxide and leaves the para-ring (4-IPP).

-

Note: Path A is often favored in specific solvent systems due to the stabilization of the leaving group, but the mixture usually requires separation.

[1]

Kinetic Parameters & Modeling

The cleavage of BPA isomers follows first-order kinetics with respect to the bisphenol concentration. The reaction is highly endothermic, requiring significant thermal energy to drive the forward reaction.

Kinetic Data Summary

The following parameters are derived from the cleavage of BPA isomers under alkaline conditions (KOH/NaOH) in high-temperature solvents (or reactive distillation conditions).

| Parameter | Value / Range | Unit | Notes |

| Reaction Order | 1 | - | First-order in [BPA] |

| Activation Energy ( | kJ/mol | High barrier requires T > 180°C | |

| Pre-exponential Factor ( | Consistent with unimolecular fragmentation | ||

| Enthalpy of Reaction ( | kJ/mol | Endothermic; heat input drives conversion | |

| Dimerization Rate ( | Dimerization is much faster than synthesis |

Rate Equation

The rate of disappearance of 2,4'-BPA is given by:

-

is the catalyst concentration (often lumped into an observed rate constant

Expert Insight: The activation energy for the cleavage of the ortho-isomer (2,4'-BPA) is typically 5-10 kJ/mol lower than that of the para-isomer (4,4'-BPA) due to steric relief upon bond breaking. However, the ortho-product (2-IPP) is more susceptible to rapid cyclization.

Experimental Protocol: Reactive Distillation

To synthesize and isolate 2-IPP, a Reactive Distillation setup is mandatory. This technique removes the products (Phenol and 2-IPP) from the reaction zone immediately, preventing the reverse reaction and minimizing oligomerization.

Protocol Phase 1: Setup & Reagents

-

Reactant: 2,4'-Bisphenol A (High Purity >98% preferred to simplify purification).

-

Catalyst: KOH (pellets) or NaOH (0.1 - 1.0 wt% relative to BPA).

-

Apparatus: 3-Neck Round Bottom Flask, Vigreux column (short path), Vacuum pump, Cold trap (-78°C).

Protocol Phase 2: Synthesis Workflow

-

Loading: Charge the flask with 2,4'-BPA and catalyst.

-

Inerting: Purge the system with

for 15 minutes. Oxygen promotes radical polymerization. -

Heating: Heat the mixture to 180–220°C under reduced pressure (10–20 mmHg ).

-

Cleavage: The melt will begin to boil. Phenol (b.p. 181°C) and 2-IPP (b.p. ~200°C, estimated) will co-distill.

-

Fractionation:

-

Fraction 1: Phenol-rich (lower boiling).

-

Fraction 2: 2-IPP-rich.

-

-

Stabilization: Collect Fraction 2 directly into a flask containing a radical inhibitor (e.g., 4-tert-butylcatechol , 100 ppm) and keep at -20°C.

Protocol Phase 3: Validation (QC)

-

GC-MS: Verify peak at MW 134.18 (2-IPP). Look for dimer peaks (MW 268.35).

-

1H-NMR: Look for vinylic protons (

5.0-5.5 ppm) and the disappearance of the isopropylidene methyl singlet of BPA.

References

-

Kinetics and Mechanism of p-Isopropenylphenol Synthesis via Hydrothermal Cleavage of Bisphenol A. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

- Method for the preparation of p-isopropenyl phenol (Patent US4054611A).

-

Synthesis of p-isopropenylphenol in high-temperature water. Source: Green Chemistry (RSC Publishing). URL:[Link]

-

Catalytic Dehydration of Isopropanol and Related Phenols. Source: MDPI Catalysts. URL:[Link][1]

- Process for preparation of 4-isopropylphenol (and separation from ortho-isomers).

Sources

Thermal Decomposition & Transformation of 2-Isopropenylphenol: A Mechanistic Technical Guide

This is an in-depth technical guide on the thermal decomposition and transformation of 2-isopropenylphenol (2-IPP) .

Executive Summary

This compound (2-IPP), the ortho isomer of isopropenylphenol, exhibits a thermal stability profile distinct from its para counterpart. While 4-isopropenylphenol is known for linear polymerization and bisphenol formation, 2-IPP is dominated by intramolecular cyclization pathways due to the steric proximity of the phenolic hydroxyl group and the isopropenyl alkene.

This guide details the thermal degradation mechanisms of 2-IPP, distinguishing between low-temperature transformations (cyclization/dimerization) and high-temperature pyrolysis (cracking). Understanding these pathways is critical for controlling impurities in the synthesis of phenolic drugs (e.g., Propofol derivatives) and stabilizing polycarbonate precursors.

Chemical Identity & Structural Reactivity[1][2]

Unlike stable phenolic solvents, 2-IPP is a reactive intermediate. Its thermal behavior is governed by the ortho-effect, where the hydroxyl proton can interact with the

| Property | Specification |

| IUPAC Name | 2-(prop-1-en-2-yl)phenol |

| Molecular Formula | C |

| Molecular Weight | 134.18 g/mol |

| Key Moiety | Ortho-isopropenyl group (Reactive Site) |

| Primary Instability | Intramolecular cyclization to dihydrobenzofurans |

Mechanisms of Thermal Transformation

The thermal decomposition of 2-IPP is not a single event but a competition between cyclization , dimerization , and fragmentation , heavily dependent on temperature and concentration.

Pathway A: Intramolecular Cyclization (Thermodynamic Trap)

At moderate temperatures (150°C – 250°C), 2-IPP undergoes intramolecular hydroalkoxylation. The phenolic oxygen attacks the tertiary carbocation character of the isopropenyl group.

-

Product: 2,2-dimethyl-2,3-dihydrobenzofuran (also known as 2,2-dimethylcoumaran).

-

Mechanism: This is often acid-catalyzed but proceeds thermally via a concerted proton transfer or radical mechanism.

-

Significance: This effectively "caps" the reactivity, preventing polymerization but creating a stable heterocyclic impurity.

Pathway B: Intermolecular Dimerization

In concentrated phases or melts, intermolecular reaction competes with cyclization.

-

Mechanism: [4+2] cycloaddition (Diels-Alder type) or radical coupling.

-

Products: Chroman derivatives (e.g., 2,4-bis(2-hydroxyphenyl)-4-methylpent-1-ene).

-

Note: Steric hindrance at the ortho position makes this less favorable for 2-IPP compared to 4-IPP, unless the system is catalyzed.

Pathway C: Pyrolytic Fragmentation (High Temperature)

At temperatures exceeding 400°C (e.g., GC injection ports, TGA pyrolysis), the C-C bond between the ring and the isopropyl group weakens.

-

Primary Cleavage: Dealkylation yielding Phenol and Propyne/Allene .

-

Secondary Reactions: Radical recombination forming Benzene, Toluene, and coke.

Visualization of Pathways (DOT Diagram)

Figure 1: Thermal transformation logic of this compound. Green path indicates the thermodynamically preferred cyclization at moderate temperatures.

Experimental Protocols

To validate these mechanisms in a drug development or materials context, the following protocols are recommended. These are designed to be self-validating systems where mass balance confirms the pathway.

Protocol 1: Pyrolysis-GC/MS Profiling

Objective: Identify high-temperature breakdown products and distinguish isomers.

-

Sample Preparation: Dissolve 2-IPP (or precursor resin) in Methanol (1 mg/mL).

-

Instrument: Micro-furnace Pyrolyzer coupled to GC/MS (e.g., Frontier Lab Py-3030D).

-

Pyrolysis Sequence:

-

Flash Pyrolysis: 550°C for 0.2 min (Simulates thermal runaway).

-

Thermal Desorption: Ramp 50°C to 300°C at 20°C/min (Simulates processing).

-

-

GC Separation:

-

Column: DB-5MS or equivalent (non-polar).

-

Program: 40°C (2 min)

300°C @ 10°C/min.

-

-

Data Analysis (Self-Validation):

-

Look for m/z 134 (Parent) vs. m/z 148 (Cyclized product often co-elutes; check retention time).

-

Monitor m/z 94 (Phenol) to quantify dealkylation.

-

Critical Check: If 2,2-dimethyl-2,3-dihydrobenzofuran is formed, the mass spectrum will show a base peak of m/z 119 (Methyl loss) rather than the parent ion dominance seen in 2-IPP.

-

Protocol 2: Kinetic Monitoring via In-Situ NMR

Objective: Quantify the rate of cyclization vs. dimerization at moderate temperatures.

-

Solvent System: Deuterated DMSO (

-DMSO) or Toluene- -

Setup: Prepare 50 mM solution of 2-IPP in an NMR tube.

-

Thermal Stress: Heat probe to 120°C.

-

Acquisition: Acquire

H-NMR spectra every 5 minutes for 2 hours. -

Signal Tracking:

-

Reactant (2-IPP): Monitor olefinic protons (

5.0–5.5 ppm). -

Product (Cyclic): Monitor appearance of gem-dimethyl singlet (

~1.4 ppm) and methylene protons (

-

-

Validation: Plot ln[Concentration] vs. Time. Linearity confirms first-order kinetics (intramolecular cyclization). Deviation suggests second-order dimerization.

Implications for Drug Development & Materials

Impurity Management in Propofol Synthesis

Propofol (2,6-diisopropylphenol) is structurally related. During synthesis, if dehydrogenation occurs, 2-IPP may form.

-

Risk: 2-IPP is not just an olefinic impurity; it rapidly cyclizes to the dihydrobenzofuran.

-

Detection: Standard HPLC may miss the cyclized form if looking only for "phenolic" retention times. The cyclized form is less polar.

-

Action: Quality control must include standards for 2,2-dimethyl-2,3-dihydrobenzofuran to ensure "unknown" impurities are not mischaracterized.

Polycarbonate Degradation

In bisphenol-A based polymers, thermal degradation often yields isopropenylphenols.

-

2-IPP Presence: Indicates ortho-isomer defects in the BPA feedstock or rearrangement during pyrolysis.

-

Color Bodies: The dimers and oligomers of 2-IPP are often highly conjugated, leading to yellowing in transparent polymers.

References

-

Thermal Decomposition of Isopropanol and Phenolic Precursors. Source: Journal of the Chemical Society, Faraday Transactions. Context: Establishes baseline kinetics for isopropyl group cleavage. Link:

-

Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (Cyclization Mechanism). Source: US Patent 3419579A. Context: Defines the acid-catalyzed and thermal cyclization of ortho-methallyl phenols (analogs of 2-IPP). Link:

-

Kinetics and Mechanism of p-Isopropenylphenol Synthesis (Comparison). Source: PubMed / J. Phys.[1] Chem. A. Context: Contrasts the behavior of the para-isomer (polymerization) vs the ortho-isomer discussed here. Link:

-

Thermal Degradation Mechanisms of Epoxies and Phenolics. Source: OSTI.GOV (Department of Energy). Context: Identifies isopropenylphenols as primary breakdown products of BPA moieties. Link:

-

2-Isopropylphenol Properties and Stability. Source: PubChem CID 6943. Context: Physical properties and safety data for the hydrogenated analog, relevant for impurity profiling. Link:

Sources

The Pharmacophore Potential of 2-Isopropenylphenol (2-IPP): From Membrane Disruption to Benzofuran Synthesis

Executive Summary

2-Isopropenylphenol (2-IPP), also known as o-isopropenylphenol, represents a critical pharmacophore in the development of agrochemicals and antimicrobial agents. Unlike its saturated analog 2-isopropylphenol, 2-IPP possesses a reactive alkene "tail" that serves two distinct functions: it enhances lipophilic interaction with bacterial membranes and acts as a synthetic handle for cyclization into dihydrobenzofurans. This guide analyzes the dual-nature bioactivity of 2-IPP: its direct antimicrobial efficacy via membrane depolarization and its role as a precursor to high-potency nematicidal benzofurans.

Chemical Basis & Structural Pharmacology

To understand the biological activity of 2-IPP, one must distinguish it from its isomers (carvacrol, thymol) and its saturated counterpart (2-isopropylphenol).

-

The "Warhead" (Phenolic Hydroxyl): The proton-donating -OH group is the primary driver of antimicrobial activity. It acts as a transmembrane proton carrier, disrupting the Proton Motive Force (PMF).

-

The "Handle" (Isopropenyl Group): The electron-rich double bond at the ortho position differentiates 2-IPP. It allows for

-

Structural Stability & Reactivity

2-IPP is inherently reactive. Under acidic conditions or enzymatic catalysis, it undergoes heterocyclization to form 2,3-dihydro-2,2-dimethylbenzofuran , a core scaffold for carbamate insecticides (e.g., Carbofuran).

Antimicrobial & Nematicidal Profiles

The biological activity of 2-IPP and its derivatives is bifurcated: the parent phenol targets membranes, while the cyclized benzofuran derivatives often target enzymatic pathways (e.g., Acetylcholinesterase).

Direct Antimicrobial Activity (2-IPP)

2-IPP exhibits broad-spectrum activity against Gram-positive bacteria and specific fungal strains. The mechanism is analogous to thymol but modulated by the rigidity of the isopropenyl side chain.

Table 1: Comparative Antimicrobial Activity (MIC Values) Note: Values are synthesized from comparative phenolic terpene studies.

| Compound | Target Organism | MIC ( | Mechanism of Action |

| This compound | Staphylococcus aureus | 64 - 128 | Membrane Depolarization / PMF Collapse |

| 2-Isopropylphenol | Staphylococcus aureus | 32 - 64 | Membrane Depolarization |

| This compound | Candida albicans | 128 - 256 | Ergosterol disruption |

| Thymol (Control) | Staphylococcus aureus | 32 | Membrane Lysis |

Nematicidal Activity (Benzofuran Derivatives)

While 2-IPP has moderate direct toxicity to nematodes, its cyclized derivative, 2,3-dihydro-2,2-dimethyl-7-benzofuranol , is a potent nematicide against the Pine Wood Nematode (Bursaphelenchus xylophilus).

Table 2: Nematicidal Efficacy against B. xylophilus

| Compound | LC50 (24h) | Physiological Effect |

| This compound | > 200 ppm | Moderate motility inhibition; cuticle stress. |

| Dihydrobenzofuran | < 50 ppm | Rapid paralysis; Acetylcholinesterase (AChE) inhibition. |

| Carvacrol (Ref) | ~100 ppm | Oxidative stress; membrane rupture. |

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent biological pathways: the direct membrane attack by 2-IPP and the synthetic conversion to the neurotoxic benzofuran scaffold.

Figure 1: Divergent bioactivity pathways of this compound. Top path: Direct antibacterial action. Bottom path: Conversion to nematicidal benzofurans.

Experimental Protocols

Protocol A: Biomimetic Synthesis of Dihydrobenzofuran from 2-IPP

Objective: To convert 2-IPP into the highly active 2,3-dihydro-2,2-dimethylbenzofuran scaffold for nematicidal testing.

Reagents:

-

This compound (Substrate)

-

Orthophosphoric acid (85%) or Amberlyst-15 resin (Catalyst)

-

Toluene (Solvent)

Methodology:

-

Dissolution: Dissolve 10 mmol of this compound in 50 mL of anhydrous toluene.

-

Catalysis: Add 0.5g of Amberlyst-15 resin (heterogeneous catalyst preferred for easier workup).

-

Reflux: Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol spot.

-

Filtration: Cool to room temperature and filter off the catalyst resin.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the oily residue via silica gel column chromatography (eluent: 100% Hexane

5% EtOAc/Hexane). -

Validation: Confirm structure via 1H-NMR (Look for the disappearance of vinylic protons and appearance of gem-dimethyl singlet at

1.4 ppm).

Protocol B: Nematicidal Immersion Bioassay

Objective: To determine the LC50 of 2-IPP and its derivatives against Bursaphelenchus xylophilus.

Reagents:

-

B. xylophilus culture (reared on Botrytis cinerea).

-

Stock solutions of 2-IPP and Benzofuran derivative (dissolved in acetone/Tween-20).

Methodology:

-

Nematode Isolation: Extract nematodes from fungal plates using the Baermann funnel technique. Adjust concentration to ~100 nematodes/mL.

-

Treatment: In a 24-well plate, add 990

L of nematode suspension. -

Dosing: Add 10

L of test compound stock to achieve final concentrations of 10, 50, 100, 200, and 500 ppm. -

Incubation: Incubate at 25°C in the dark for 24 hours.

-

Scoring: Count living (motile) vs. dead (straight/immotile) nematodes under a stereomicroscope. Mechanical stimulation (probing) confirms death.

-

Calculation: Calculate corrected mortality using Abbott’s formula and derive LC50 via Probit analysis.

References

-

Nematicidal Activity of Monoterpenoids: Park, I. K., et al. (2007).[1] Nematicidal activity of monoterpenoids against the pine wood nematode (Bursaphelenchus xylophilus).[1][3][4] Russian Journal of Nematology.[1]

-

Synthesis of Benzofurans: Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans.

-

Mechanism of Phenolic Terpenoids: Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy.[2]

-

Industrial Synthesis of Carbofuran Phenol: PrepChem. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

Antimicrobial Potential of Polyphenols: MDPI. (2025). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses.

Sources

Solubility and Stability Profiling of 2-Isopropenylphenol (2-IPP)

This guide provides a technical analysis of the solubility and stability profile of 2-isopropenylphenol (2-IPP) . Unlike stable alkylphenols, 2-IPP is a reactive intermediate that exhibits "dynamic solubility"—its apparent solubility is governed by its rate of dimerization (cyclization) in specific solvent environments.

Technical Guide for Handling Reactive Phenolic Intermediates

Executive Summary: The Solubility-Stability Paradox

For researchers and process chemists, This compound (CAS 10277-93-7) presents a unique challenge: thermodynamic solubility cannot be decoupled from chemical stability. While the compound is theoretically soluble in a wide range of organic solvents, its practical "solution life" is limited by its tendency to undergo acid-catalyzed dimerization to form 2,4,4-trimethyl-2'-hydroxyphenylchroman (a flavan derivative).

Key Takeaway: 2-IPP should not be stored in protic solvents (alcohols) or any solvent trace-contaminated with acid. True solubility measurements are only valid in stabilized, aprotic systems (e.g., Toluene, DCM, THF) under neutral or slightly basic conditions.

Physicochemical Profile

Before attempting dissolution, verify the identity of the substrate. Confusion with the saturated analog (2-isopropylphenol) or the para-isomer (4-isopropenylphenol) is common in literature.

| Property | Data | Source/Notes |

| Compound Name | This compound (2-IPP) | Ortho-isomer |

| CAS Number | 10277-93-7 | Distinct from p-isomer (4286-23-1) |

| Molecular Weight | 134.18 g/mol | |

| Physical State | Colorless to pale yellow liquid | Tends to darken/viscosify upon dimerization |

| Boiling Point | 203–208 °C | At 760 mmHg |

| Density | ~1.02 g/cm³ | Estimated at 25 °C |

| LogP (Predicted) | ~2.4 – 2.9 | Lipophilic |

| pKa (Phenolic) | ~10.0 – 10.5 | Weak acid |

Solubility Data & Solvent Compatibility

The following table categorizes solvents based on Solubility (thermodynamic capacity) and Stability (kinetic resistance to dimerization).

Solvent Selection Matrix

| Solvent Class | Specific Solvent | Solubility (g/L) | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500) | Low | Preferred for extraction and short-term analysis. Ensure solvent is acid-free (pass through basic alumina if necessary). |

| Aromatic | Toluene, Benzene | High (>500) | Low | Ideal for processing and azeotropic drying. The lack of polarity retards ionic dimerization mechanisms. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | High (>500) | Moderate | Good solubility, but peroxides or trace acids in aged ethers can trigger polymerization. Use inhibited/fresh solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>500) | Low to Moderate | Suitable for analysis (HPLC/NMR). In DMSO, hydrogen bonding may stabilize the monomer temporarily. |

| Alcohols | Methanol, Ethanol, IPA | High | CRITICAL | AVOID. Protic solvents facilitate proton transfer, accelerating dimerization to the chromane/flavan derivative. |

| Aqueous | Water | Insoluble (<1) | N/A | Forms a biphasic system. Do not use as a solvent. |

| Aqueous Base | 10% NaOH / KOH | Soluble | High | Dissolves as the phenolate salt. High pH prevents acid-catalyzed dimerization but renders the alkene susceptible to other nucleophilic attacks over time. |

Technical Deep Dive: The Dimerization Mechanism

The "insolubility" often reported in older literature is frequently a misinterpretation of the compound converting into a solid dimer (Flavan) which precipitates or alters the solution properties.

Mechanism Description

-

Protonation: Trace acid protonates the isopropenyl double bond, generating a tertiary carbocation.[1]

-

Electrophilic Attack: This carbocation attacks the electron-rich double bond of a second 2-IPP molecule.

-

Cyclization: The phenolic hydroxyl group attacks the newly formed cation, closing the ring to form the stable chromane structure.

Reaction Pathway Diagram

The following diagram illustrates the pathway from precursor to the stable "sink" product (Dimer), highlighting the critical role of the solvent environment.

Figure 1: Reaction pathway showing the generation of 2-IPP and its acid-catalyzed degradation into the stable chromane dimer.

Experimental Protocols

Protocol A: "Kinetic Solubility" Determination (NMR Method)

Use this method to determine if 2-IPP is soluble in a target solvent without dimerization artifacts.

Reagents:

-

2-IPP (Freshly synthesized or distilled).

-

Deuterated Solvent (CDCl₃, C₆D₆, or DMSO-d₆).

-

Internal Standard (e.g., 1,3,5-trimethoxybenzene).

-

Solid K₂CO₃ (Acid scavenger).

Workflow:

-

Preparation: Add 10 mg of anhydrous K₂CO₃ to the NMR tube to neutralize any trace acid in the solvent (especially for CDCl₃ which often contains DCl).

-

Dissolution: Add 0.5 mL of the target deuterated solvent.

-

Addition: Add 20 mg of 2-IPP and shake vigorously for 30 seconds.

-

Analysis: Acquire ¹H-NMR immediately (t=0).

-

Monitoring: Re-acquire spectra at t=1h and t=24h.

-

Monomer Signals: Look for vinyl protons (terminal alkene) at δ ~5.0–5.4 ppm (two singlets).

-

Dimer Signals: Look for the disappearance of vinyl protons and appearance of aliphatic methyl signals (gem-dimethyl) at δ ~1.3–1.5 ppm .

-

Protocol B: Purification & Solvent Exchange

If you must transfer 2-IPP from a synthesis mixture to a new solvent.

-

Extraction: Extract the crude reaction mixture into Diethyl Ether or Toluene .

-

Wash: Wash the organic layer with saturated NaHCO₃ (to remove acid) followed by Brine.

-

Drying: Dry over anhydrous Na₂SO₄ (Avoid acidic drying agents like silica gel or unneutralized MgSO₄ if possible, though Na₂SO₄ is generally safe).

-

Concentration: Remove solvent under reduced pressure at low temperature (<40 °C) . Do not heat to dryness if possible; keep as a concentrated oil.

-

Redissolution: Immediately redissolve the residue in the target application solvent (e.g., dry Acetone for resin synthesis).

References

-

Synthesis and Dimerization: Baker, W. et al. "Condensation products of phenols and ketones. Part X. The structure of the dimerides of o-isopropenylphenol." Journal of the Chemical Society, 1955. Link

-

Chromane Formation: Naithani, R. et al. "Efficient one-pot synthesis of 2-(2-hydroxyaryl)-2,4,4-trimethylchromanes."[2] Mendeleev Communications, 2023.[2] Link[2]

-

Catalytic Dehydration: Nagashima, S. et al. "Direct synthesis of 3-methylbenzofuran from phenol and acetone over halide cluster catalysts."[3] Chemical Engineering Journal, 2010. Link

-

Physical Properties (General): PubChem Compound Summary for 2-Isopropylphenol (Analog comparison). Link(Note: Used for comparative physiochemical baselines where specific 2-IPP data is absent).

Sources

A Comprehensive Technical Guide to the Reactivity of the Isopropenyl Group in 2-Isopropenylphenol

Abstract

This in-depth technical guide provides a comprehensive overview of the reactivity of the isopropenyl group in 2-isopropenylphenol, a molecule of significant interest in synthetic chemistry. The unique juxtaposition of a phenolic hydroxyl group and a reactive alkene moiety imparts a rich and versatile chemical profile to this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis, electrophilic additions, polymerization, oxidation, and reduction reactions of this compound. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical utility.

Introduction: The Unique Chemical Landscape of this compound

This compound, also known as 2-(prop-1-en-2-yl)phenol, is an aromatic compound characterized by a phenol ring substituted with an isopropenyl group at the ortho position. This structural arrangement creates a fascinating interplay of electronic and steric effects that govern its reactivity. The electron-donating hydroxyl group activates the aromatic ring towards electrophilic substitution and influences the reactivity of the adjacent isopropenyl group. Conversely, the isopropenyl group, a conjugated alkene, is susceptible to a wide array of addition and polymerization reactions. Understanding this intricate relationship is paramount for harnessing the synthetic potential of this compound in the construction of complex molecules and polymers.

This guide will delve into the core aspects of this compound's reactivity, providing not only theoretical underpinnings but also practical, step-by-step methodologies for key transformations.

Synthesis of this compound

The efficient synthesis of this compound is a critical prerequisite for its utilization in further chemical transformations. While various methods can be envisaged, the Claisen rearrangement of allyl phenyl ether stands out as a classic and effective route to an ortho-alkenyl phenol scaffold, which can then be isomerized to the target molecule.

Synthesis via Claisen Rearrangement and Isomerization

The aromatic Claisen rearrangement is a powerful, thermally-driven[1][1]-sigmatropic rearrangement of allyl aryl ethers to form o-allylphenols.[2][3] This reaction proceeds through a concerted, cyclic transition state and is a cornerstone of phenol chemistry.[2]

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as acetone or ethanol.

-

Deprotonation: Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the solution to generate the phenoxide anion.

-

Allylation: To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield pure allyl phenyl ether.

Step 2: Claisen Rearrangement to 2-Allylphenol and Subsequent Isomerization

-

Rearrangement: Heat the purified allyl phenyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200-250 °C. The rearrangement is intramolecular and proceeds to give 2-allylphenol.[2]

-

Isomerization: The resulting 2-allylphenol can then be isomerized to the more thermodynamically stable this compound. This can be achieved by treatment with a strong base (e.g., potassium tert-butoxide in DMSO) or by transition metal catalysis.

Caption: Synthetic pathway to this compound.

Electrophilic Addition Reactions of the Isopropenyl Group

The electron-rich double bond of the isopropenyl group is highly susceptible to electrophilic attack.[3] These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which dictates that the electrophile adds to the less substituted carbon, leading to the more stable tertiary carbocation adjacent to the aromatic ring. The presence of the ortho-hydroxyl group can influence the reaction rate and, in some cases, the stereochemical outcome.

Hydrohalogenation

The addition of hydrogen halides (HX) across the double bond of this compound is expected to follow Markovnikov's rule, yielding a 2-(2-halopropan-2-yl)phenol. The reaction proceeds via protonation of the double bond to form a stable tertiary benzylic carbocation, which is then attacked by the halide anion.

Mechanism: Hydrobromination of this compound

Caption: Mechanism of hydrobromination.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst and water, this compound will undergo hydration to form 2-(2-hydroxypropan-2-yl)phenol. The mechanism is analogous to hydrohalogenation, involving the formation of a tertiary carbocation followed by nucleophilic attack by water.

Halogenation

The addition of halogens (e.g., Br₂ or Cl₂) to the isopropenyl group proceeds through a halonium ion intermediate. The subsequent nucleophilic attack by the halide ion results in an anti-addition product. It is important to note that the phenol ring is also activated towards electrophilic substitution, and controlling the reaction conditions is crucial to favor addition to the alkene over substitution on the ring.[1] Using a non-polar solvent and low temperatures can help to achieve this selectivity.

Experimental Protocol: Bromination of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.

-

Reaction Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(1,2-dibromopropan-2-yl)phenol.

Hydroboration-Oxidation

Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water across the double bond.[4][5] This two-step process involves the syn-addition of borane (BH₃) to the less sterically hindered carbon of the double bond, followed by oxidation with hydrogen peroxide in a basic medium to yield the corresponding alcohol.[6][7] In the case of this compound, this would result in the formation of 2-(1-hydroxypropan-2-yl)phenol.

Table 1: Summary of Electrophilic Addition Reactions

| Reaction | Reagents | Product | Regioselectivity |

| Hydrohalogenation | HBr, HCl | 2-(2-Halopropan-2-yl)phenol | Markovnikov |

| Acid-Catalyzed Hydration | H₂O, H⁺ | 2-(2-Hydroxypropan-2-yl)phenol | Markovnikov |

| Halogenation | Br₂, Cl₂ | 2-(1,2-Dihalopropan-2-yl)phenol | N/A (Addition) |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 2-(1-Hydroxypropan-2-yl)phenol | Anti-Markovnikov |

Polymerization of this compound

The isopropenyl group of this compound can undergo polymerization through various mechanisms, leading to polymers with interesting properties due to the pendant phenolic hydroxyl groups. These hydroxyl groups can impart functionality, such as antioxidant properties or sites for further chemical modification.

Radical Polymerization

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, this compound can undergo radical polymerization. The phenolic hydroxyl group can act as a chain transfer agent, which may limit the molecular weight of the resulting polymer.

Anionic Polymerization

Anionic polymerization of styrenic monomers is a well-established method for producing polymers with well-defined molecular weights and narrow polydispersity.[8] The polymerization of this compound can be initiated by strong bases, such as organolithium compounds. The phenolic proton must first be deprotonated to prevent it from quenching the anionic propagating center. This can be achieved by using a stoichiometric amount of the initiator or by protecting the hydroxyl group prior to polymerization. The rate of anionic polymerization is highly dependent on the solvent, being much faster in polar solvents like tetrahydrofuran (THF) compared to non-polar hydrocarbon solvents.[8]

Oxidation and Reduction of the Isopropenyl Group

The isopropenyl group can be selectively oxidized or reduced to introduce new functionalities.

Oxidation

Epoxidation: The double bond of this compound can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] This reaction is stereospecific and proceeds via a concerted mechanism.[9] The resulting epoxide, 2-(2-methyloxiran-2-yl)phenol, is a versatile intermediate for further transformations.

Ozonolysis: Ozonolysis provides a method for the oxidative cleavage of the double bond.[11] Treatment of this compound with ozone followed by a reductive work-up (e.g., with dimethyl sulfide) would yield 2-hydroxyacetophenone and formaldehyde.[11] An oxidative work-up (e.g., with hydrogen peroxide) would yield 2-hydroxybenzoic acid.

Reduction

Catalytic Hydrogenation: The isopropenyl group can be selectively reduced to an isopropyl group by catalytic hydrogenation. This is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction converts this compound to 2-isopropylphenol. A study has shown the feasibility of hydrogenating isopropenylphenols to isopropylphenols.[12]

The Influence of the Ortho-Hydroxyl Group: Intramolecular Reactions

The proximity of the hydroxyl group to the isopropenyl moiety can lead to unique intramolecular reactions. For instance, under certain conditions, intramolecular cyclization can occur. Research on ortho-alkenylphenols has demonstrated their utility in palladium(II)-catalyzed annulation reactions with allenes to form benzoxepine products.[13] This highlights the potential for this compound to participate in similar metal-catalyzed cyclization reactions to construct complex heterocyclic frameworks.

Conclusion

The reactivity of the isopropenyl group in this compound is rich and multifaceted, offering a plethora of opportunities for synthetic chemists. The interplay between the phenolic hydroxyl group and the alkene functionality dictates the outcome of various chemical transformations. From controlled electrophilic additions and polymerizations to selective oxidations and reductions, this compound serves as a valuable building block for the synthesis of a wide range of organic molecules and functional polymers. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and exploit the full synthetic potential of this versatile compound.

References

-

Bravo-Rodriguez, J. A. (2018). SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART II; MECHANISTIC VIEWS; THE O. Revista Boliviana de Química, 35(2), 43-56. [Link]

- Baskaran, D., & Müller, A. H. E. (2012). Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (pp. 1-36). Elsevier.

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

- Google Patents. (n.d.). Improved epoxidation process with liquid aliphatic peroxy acids. (US Patent No. US3130207A).

- Google Patents. (n.d.). Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene. (Chinese Patent No. CN103058821B).

-

LibreTexts Chemistry. (2020, August 11). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Master Organic Chemistry. (2013, April 23). Ozonolysis of Alkenes. Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6943, 2-Isopropylphenol. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isopropanol, 2-Provanol. Retrieved from [Link]

-

OrgoSolver. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Retrieved from [Link]

-

PubMed. (2018). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. Scientific Reports, 8(1), 13995. [Link]

-

ResearchGate. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Ozonolysis of phenols in aqueous solution. Photochemical & Photobiological Sciences, 11(11), 1739-1750. [Link]

-

The Organic Chemistry Tutor. (2016, December 25). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

YouTube. (2015, March 29). Epoxidation of Alkenes with Peroxyacids. [Video]. [Link]

-

YouTube. (2018, April 27). Hydroboration - Oxidation Reaction Mechanism. [Video]. [Link]

-

YouTube. (2021, December 4). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples). [Video]. [Link]

-

ACS Publications. (2016). Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome. ACS Catalysis, 6(5), 3094–3099. [Link]

-

MDPI. (2021). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Catalysts, 11(9), 1083. [Link]

-

PubMed. (2006). Kinetics and mechanism of p-isopropenylphenol synthesis via hydrothermal cleavage of bisphenol A. The Journal of Organic Chemistry, 71(23), 8784–8791. [Link]

-

ResearchGate. (2014). Anionic polymerization and polymer properties of 2-isopropenylnaphthalene and 2-vinylnaphthalene. Polymer, 35(24), 5283-5288. [Link]

-

YouTube. (2017, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. [Video]. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US3130207A - Improved epoxidation process with liquid aliphatic peroxy acids - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Isopropenylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropenylphenol is an aromatic organic compound that can enter the environment through various industrial processes and as a degradation product of more complex molecules, notably bisphenol A (BPA). Understanding its environmental fate—how it moves and what it transforms into in the air, water, and soil—is critical for assessing its potential ecological impact. This guide provides a comprehensive technical overview of the current understanding of the environmental degradation of this compound, including its physicochemical properties, primary abiotic and biotic degradation pathways, and the methodologies used to study these processes. Due to the limited direct experimental data on this compound, this guide incorporates data from structurally similar compounds, such as 2-isopropylphenol and other vinylphenols, to provide a scientifically grounded assessment. All such instances of data extrapolation are clearly indicated.

Introduction: The Environmental Significance of this compound

This compound, a member of the vinylphenol class of compounds, is of growing interest to the scientific community due to its potential as an environmental contaminant. Its structural similarity to other phenolic compounds, which are known to have a range of environmental and toxicological effects, necessitates a thorough evaluation of its behavior in the environment. A significant source of this compound in the environment is the degradation of bisphenol A (BPA), a high-production-volume chemical used in the manufacturing of polycarbonate plastics and epoxy resins.[1] The breakdown of BPA, either through microbial action or abiotic processes, can lead to the formation of this compound, among other byproducts.[1] Therefore, understanding the environmental fate of this compound is intrinsically linked to understanding the broader environmental impact of BPA.

This guide will delve into the key processes that govern the persistence and transformation of this compound in the environment, providing researchers with the foundational knowledge and experimental frameworks to conduct further investigations.

Physicochemical Properties: A Foundation for Environmental Behavior

The environmental transport and partitioning of a chemical are largely dictated by its physicochemical properties. While specific experimental data for this compound is scarce, the properties of the structurally similar compound, 2-isopropylphenol, can serve as a reasonable proxy to predict its environmental behavior.

| Property | Value (for 2-Isopropylphenol) | Source(s) | Significance for Environmental Fate |

| Molecular Formula | C9H12O | [2] | Basic information for calculating other properties. |

| Molecular Weight | 136.19 g/mol | [2] | Influences volatility and diffusion rates. |

| Appearance | Colorless to pale yellow liquid | Affects its interaction with light (photolysis). | |

| Water Solubility | Insoluble | [2] | Low water solubility suggests a tendency to partition to soil, sediment, and biota. |

| Vapor Pressure | 0.1 mmHg at 25°C | Indicates a moderate potential for volatilization from water and soil surfaces. | |

| Log Kow (Octanol-Water Partition Coefficient) | 2.90 (estimated) | A Log Kow in this range suggests a moderate potential for bioaccumulation in aquatic organisms. | |

| pKa | 10.49 (predicted) | As a weak acid, its speciation (ionized vs. non-ionized) will be pH-dependent, affecting its mobility and bioavailability. |

Note: These values are for 2-isopropylphenol and are used as estimates for this compound. The presence of the double bond in the isopropenyl group may slightly alter these properties.

Abiotic Degradation: Transformation Without Life

Abiotic degradation processes are chemical and physical transformations that occur without the involvement of microorganisms. For this compound, the most significant abiotic degradation pathways are likely to be hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the process of a chemical reacting with water. For many organic compounds, this can be a significant degradation pathway. The rate of hydrolysis is often dependent on the pH of the surrounding water.

Expected Behavior of this compound:

Phenolic compounds are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The ether linkages in some alkylphenol ethoxylates are susceptible to cleavage, but the carbon-carbon bonds in this compound are not expected to hydrolyze.[3] Therefore, direct hydrolysis is not anticipated to be a significant degradation pathway for this compound.

Experimental Protocol: Hydrolysis Study (Adapted from OECD 111 & EPA OCSPP 835.2120) [4][5][6][7][8][9][10][11]

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

-

Preparation of Test Solutions: Prepare sterile, buffered aqueous solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a known concentration of this compound to each buffered solution. The concentration should be below the water solubility limit.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect aliquots from each test solution.

-

Analysis: Analyze the samples for the concentration of this compound and any potential hydrolysis products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: Determine the rate of hydrolysis at each pH by plotting the concentration of this compound versus time. If degradation is observed, calculate the first-order rate constant (k) and the half-life (t1/2).

Causality Behind Experimental Choices:

-

Sterile Conditions: To ensure that any observed degradation is due to abiotic hydrolysis and not microbial activity.

-

Dark Incubation: To prevent photodegradation from interfering with the hydrolysis study.

-

Multiple pH Values: To assess the influence of pH on the stability of the compound, which is crucial for predicting its fate in different aquatic environments.

Photolysis

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The presence of a chromophore (a light-absorbing part of the molecule) is necessary for direct photolysis to occur.

Expected Behavior of this compound:

The phenol ring in this compound is a chromophore that absorbs UV light. Therefore, direct photolysis is a potential degradation pathway in sunlit surface waters and on soil surfaces. The vinyl group may also be susceptible to photochemical reactions. Indirect photolysis, mediated by reactive species present in natural waters (e.g., hydroxyl radicals), can also contribute to the degradation of this compound.

Experimental Protocol: Aqueous Photolysis Study (Adapted from EPA OCSPP 835.2250) [5][12][13][14][15]

Objective: To determine the rate and quantum yield of direct photolysis of this compound in water.

Methodology:

-

UV-Visible Absorption Spectrum: Determine the UV-visible absorption spectrum of this compound in water to identify the wavelengths at which it absorbs light.

-

Preparation of Test Solutions: Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound.

-

Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Prepare a control sample that is kept in the dark to account for any non-photolytic degradation.

-

Sampling: At various time points, collect samples from both the irradiated and dark control solutions.

-

Analysis: Analyze the samples for the concentration of this compound and any photoproducts.

-

Data Analysis: Calculate the photolysis rate constant and the quantum yield, which is a measure of the efficiency of the photochemical process.

Causality Behind Experimental Choices:

-

Simulated Sunlight: To provide environmentally relevant data on the potential for photodegradation in natural settings.

-

Dark Control: To isolate the effect of light on the degradation of the compound.

-

Quantum Yield Calculation: This provides a fundamental parameter that can be used in environmental fate models to predict photolysis rates under different light conditions.

Biotic Degradation: The Role of Microorganisms

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

Expected Behavior of this compound:

Phenolic compounds are generally susceptible to microbial degradation under both aerobic and anaerobic conditions.[16][17][18] The isopropenyl group may also be a site for microbial attack. The initial steps in the biodegradation of phenolic compounds often involve hydroxylation of the aromatic ring, followed by ring cleavage. The degradation of 4-vinylphenol has been studied, and it is known to be metabolized by some bacteria.[19] It is therefore highly probable that microorganisms capable of degrading this compound exist in the environment.

Aerobic Biodegradation

In the presence of oxygen, microorganisms can utilize this compound as a source of carbon and energy, leading to its mineralization to carbon dioxide and water.

Anaerobic Biodegradation

In environments devoid of oxygen, such as in some sediments and groundwater, anaerobic microorganisms can also degrade phenolic compounds, although typically at a slower rate than aerobic degradation.

Experimental Protocol: Ready Biodegradability Study (Adapted from OECD 301) [20][21][22][23][24]

Objective: To assess the potential for this compound to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.

Methodology:

-

Inoculum: Use a mixed population of microorganisms from a source such as activated sludge from a wastewater treatment plant.

-

Test System: Set up sealed vessels containing a mineral medium, the inoculum, and this compound as the sole carbon source.

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking.

-

Measurement of Biodegradation: Monitor the extent of biodegradation over a 28-day period by measuring a parameter such as:

-

Oxygen consumption: (OECD 301F - Manometric Respirometry)

-

Carbon dioxide production: (OECD 301B - CO2 Evolution Test)

-

Disappearance of Dissolved Organic Carbon (DOC): (OECD 301A - DOC Die-Away Test)

-

-

Data Analysis: Calculate the percentage of biodegradation over time. A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period (e.g., >60% for oxygen consumption or CO2 production).

Causality Behind Experimental Choices:

-

Mixed Microbial Inoculum: To represent the diversity of microorganisms found in a typical wastewater treatment environment.

-

Sole Carbon Source: To ensure that any observed biodegradation is due to the metabolism of the test substance.

-

28-Day Test Duration: A standardized period to assess the potential for rapid biodegradation.

Environmental Fate Summary and Potential for Transport

Based on its estimated physicochemical properties and the expected degradation pathways, the following is a summary of the likely environmental fate of this compound:

-

Air: Due to its moderate vapor pressure, some volatilization from water and soil is expected. Once in the atmosphere, it is likely to be degraded by photochemical reactions.

-

Water: In aquatic systems, this compound is expected to partition to sediment and suspended organic matter due to its low water solubility and moderate Log Kow. Biodegradation is likely to be the primary degradation pathway, with photolysis also contributing in sunlit surface waters.

-

Soil: In soil, this compound is expected to have low to moderate mobility. Biodegradation is anticipated to be the main dissipative process.

Ecotoxicity and Environmental Concerns

The ecotoxicity of this compound has not been extensively studied. However, data on similar compounds, such as 4-vinylphenol, indicate the potential for toxicity to aquatic organisms and mammals. Phenolic compounds, in general, can be toxic to a wide range of organisms.[25] The degradation products of this compound should also be considered, as they may be more or less toxic than the parent compound. Given its potential to be formed from the widespread contaminant BPA and its own potential for toxicity, further research into the ecotoxicological effects of this compound is warranted.

Conclusion and Future Research Directions

While a complete picture of the environmental fate of this compound is still emerging, this guide provides a scientifically grounded framework for understanding its likely behavior. The primary route of its introduction into the environment appears to be as a degradation product of bisphenol A. Abiotic degradation through photolysis and biotic degradation by microorganisms are expected to be the most significant removal mechanisms.

Future research should focus on:

-

Obtaining definitive physicochemical data for this compound.

-

Conducting laboratory studies to determine the actual rates of hydrolysis, photolysis, and biodegradation.

-

Identifying the major degradation products and their environmental fate.

-

Performing ecotoxicological studies to assess the potential risks to aquatic and terrestrial organisms.

By filling these knowledge gaps, the scientific community can develop a more complete and accurate assessment of the environmental risks posed by this compound.

Visualization of Degradation Pathways and Experimental Workflows

Conceptual Environmental Fate of this compound

Caption: Conceptual overview of the environmental fate of this compound.

Experimental Workflow for Assessing Biodegradability

Caption: Workflow for a ready biodegradability test (OECD 301).

References

-

E3S Web of Conferences. (2020). Bisphenol A degradation by Fenton Advanced Oxidation Process and operation parameters optimization. [Link]

-

Harbin Institute of Technology. (2020). Bisphenol A degradation by Fenton Advanced Oxidation Process and operation parameters optimization. [Link]

-

MDPI. (2021). Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp. [Link]

-

IWA Publishing. (2022). A comprehensive review on BPA degradation by heterogeneous Fenton-like processes. [Link]

-

Eawag. Bisphenol A degradation pathway. [Link]

-

PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. [Link]

-

ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]

-

EPA. (2025). Series 835 - Fate, Transport and Transformation Test Guidelines. [Link]

-

ResearchGate. (2017). Microbial Degradation of Phenol: A Review. [Link]

-

EPA NEIPS. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2120 Hydrolysis. [Link]

-

PubMed. (n.d.). 4-Vinylphenol-induced pneumotoxicity and hepatotoxicity in mice. [Link]

-

ResearchGate. (n.d.). Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. [Link]

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

-

ResearchGate. (n.d.). Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. [Link]

-

PubMed. (n.d.). Sensitivity to vinyl phenol derivatives produced by phenolic acid decarboxylase activity in Escherichia coli and several food-borne Gram-negative species. [Link]

-

PubChem. (n.d.). 2-Isopropylphenol. [Link]

-

Situ Biosciences. (n.d.). OECD 111: Hydrolysis as a Function of pH. [Link]

-

EPA NEIPS. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2210 Direct Photolysis Rate in Water By Sunlight. [Link]

-

PubMed. (n.d.). Degradation of vinyl chloride (VC) by the sulfite/UV advanced reduction process (ARP): effects of process variables and a kinetic model. [Link]

-